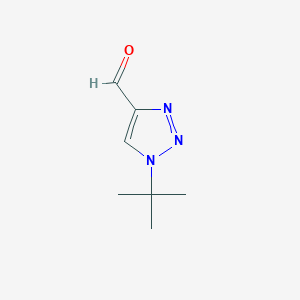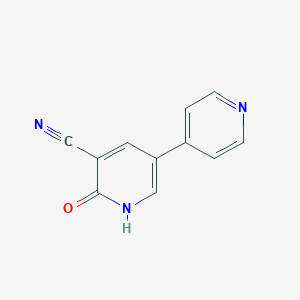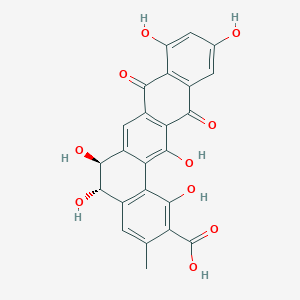
11-O-Demethylpradinone I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-O-Demethylpradinone I (11-DMP-I) is a natural product that has been isolated from the roots of the Chinese medicinal herb, Pulsatilla chinensis. It belongs to the pradimicin family of compounds and has been found to possess potent antibacterial, antifungal, and antiviral activities. In recent years, 11-DMP-I has gained attention from the scientific community due to its potential as a lead compound for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 11-O-Demethylpradinone I is not fully understood, but it is believed to act by binding to the bacterial cell wall and disrupting its integrity. This leads to the leakage of intracellular contents and ultimately cell death. In addition, 11-O-Demethylpradinone I has been found to inhibit the activity of certain enzymes involved in the replication of viral DNA and RNA.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, 11-O-Demethylpradinone I has been found to possess other biological properties. Research has shown that 11-O-Demethylpradinone I exhibits anti-inflammatory and immunomodulatory effects, suggesting that it may have potential as a therapeutic agent for inflammatory diseases. In addition, 11-O-Demethylpradinone I has been found to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 11-O-Demethylpradinone I is its potent antimicrobial activity, which makes it a valuable tool for investigating the mechanisms of bacterial and fungal pathogenesis. However, one limitation of 11-O-Demethylpradinone I is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 11-O-Demethylpradinone I. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of the compound. In addition, further investigation into the mechanisms of action and biological effects of 11-O-Demethylpradinone I may lead to the identification of new therapeutic applications for the compound. Finally, the potential use of 11-O-Demethylpradinone I in combination with other antimicrobial agents or immunomodulators warrants further investigation.
Scientific Research Applications
The potent antibacterial, antifungal, and antiviral activities of 11-O-Demethylpradinone I have led to its investigation as a potential therapeutic agent. Research has shown that 11-O-Demethylpradinone I exhibits activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, 11-O-Demethylpradinone I has been found to inhibit the replication of several viruses, including HIV-1 and HCV.
properties
CAS RN |
132971-63-2 |
|---|---|
Product Name |
11-O-Demethylpradinone I |
Molecular Formula |
C24H16O10 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1 |
InChI Key |
ROFMCMXCPNFONV-SFTDATJTSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Other CAS RN |
132971-63-2 |
synonyms |
Pradimicin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



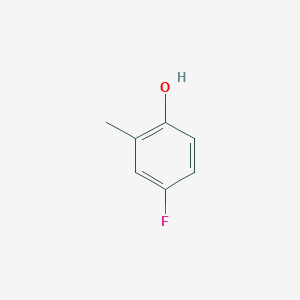
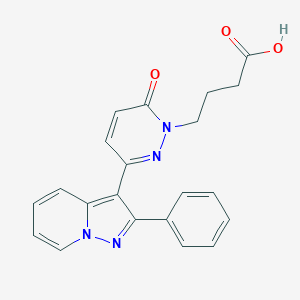

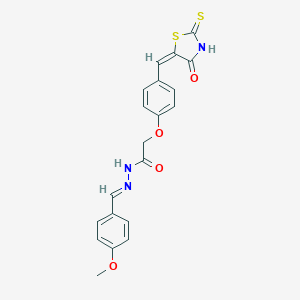
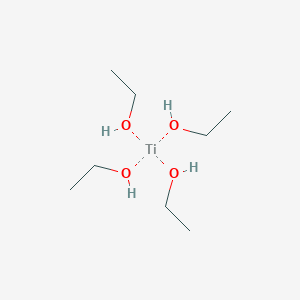



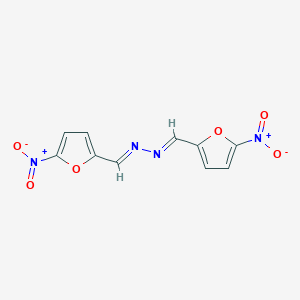
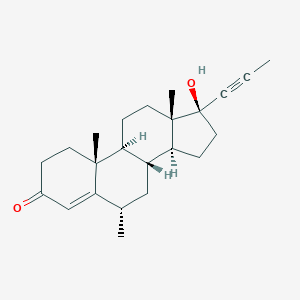
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)

